3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-

Description

The exact mass of the compound 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl(3-trimethylsilyloxypropoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24O2Si2/c1-12(2,3)10-8-7-9-11-13(4,5)6/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHYMKOUICVFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCCO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170560 | |

| Record name | 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17887-80-8 | |

| Record name | 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017887808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(trimethylsilyloxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Data of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-

This technical guide provides a comprehensive analysis of the spectral data for the compound 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-, a molecule of significant interest in various research and development applications. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this compound through mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.

Introduction

3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-, also known by its CAS Registry Number 17887-80-8, is a disiloxane compound featuring a nonane backbone with two oxygen atoms and two silicon atoms. The trimethylsilyl groups at the 2 and 8 positions contribute to its characteristic chemical properties. Accurate and thorough spectral analysis is paramount for confirming the identity, purity, and structure of this molecule in experimental settings. This guide delves into the causality behind the observed spectral features, providing a self-validating system for its characterization.

Molecular Structure and Properties

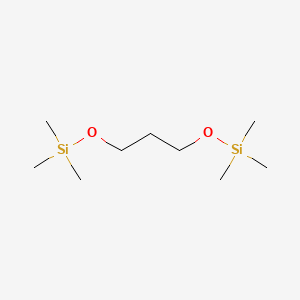

A foundational understanding of the molecule's structure is essential for interpreting its spectral data. The following diagram illustrates the chemical structure of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-.

Caption: Chemical structure of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and structural features.

Electron Ionization Mass Spectrum

The electron ionization (EI) mass spectrum of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- was obtained from the NIST Mass Spectrometry Data Center.[1] The spectrum is characterized by a series of fragment ions that are diagnostic for the trimethylsilyl ether structure.

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 73 | 100.0 | [Si(CH₃)₃]⁺ |

| 147 | 75.0 | [M - CH₃ - C₃H₆O]⁺ or [(CH₃)₃Si-O-Si(CH₃)₂]⁺ |

| 117 | 40.0 | [M - Si(CH₃)₃]⁺ |

| 205 | 20.0 | [M - CH₃]⁺ |

Interpretation:

The base peak at m/z 73 is the most abundant ion and corresponds to the trimethylsilyl cation ([Si(CH₃)₃]⁺), a hallmark of compounds containing this functional group. Its high stability is the driving force for many fragmentation pathways.

The significant peak at m/z 147 is another characteristic fragment for trimethylsilyl ethers. It can be attributed to the rearrangement and loss of a propyl ether group or represent the [(CH₃)₃Si-O-Si(CH₃)₂]⁺ ion, which is common in siloxane compounds.

The ion at m/z 117 likely arises from the loss of a trimethylsilyl group from the molecular ion.

The peak at m/z 205 corresponds to the loss of a methyl group ([M-15]⁺) from the molecular ion, a common initial fragmentation step.

The molecular ion peak (M⁺) at m/z 220 is expected to be of low abundance or absent in the EI spectrum of such compounds due to the high propensity for fragmentation.

Caption: Proposed EI-MS fragmentation pathway.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for acquiring a GC-MS spectrum of a volatile silane compound is as follows:

-

Sample Preparation: Dissolve a small amount of the liquid sample in a volatile organic solvent (e.g., dichloromethane or hexane) to an approximate concentration of 1 mg/mL.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is typically suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte. Process the data using the instrument's software to identify the peaks and their relative abundances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented here is based on typical values for similar structures and information available in spectral databases.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.1 | Singlet | 18H | Si-(CH ₃)₃ |

| ~3.6 | Triplet | 4H | Si-O-CH ₂- |

| ~1.7 | Quintet | 2H | -CH₂-CH ₂-CH₂- |

Interpretation:

The strong singlet at approximately 0.1 ppm is characteristic of the eighteen equivalent protons of the two trimethylsilyl groups. The upfield shift is due to the electropositive nature of silicon.

The triplet at around 3.6 ppm is assigned to the four protons of the two methylene groups adjacent to the oxygen atoms. The triplet multiplicity arises from coupling with the neighboring central methylene group.

The quintet at approximately 1.7 ppm corresponds to the two protons of the central methylene group, which is coupled to the two adjacent methylene groups.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~0.0 | Si-(C H₃)₃ |

| ~62.0 | Si-O-C H₂- |

| ~30.0 | -CH₂-C H₂-CH₂- |

Interpretation:

The signal at approximately 0.0 ppm is assigned to the six equivalent methyl carbons of the trimethylsilyl groups.

The downfield signal at around 62.0 ppm is characteristic of the methylene carbons directly bonded to the electronegative oxygen atoms.

The signal at approximately 30.0 ppm corresponds to the central methylene carbon of the propane chain.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: A range that covers all expected proton signals (e.g., -1 to 10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment.

-

Spectral Width: A range covering all expected carbon signals (e.g., -10 to 220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific wavenumbers.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (alkane) |

| 1250 | Strong | Si-CH₃ symmetric deformation (umbrella mode) |

| 1100-1000 | Strong, Broad | Si-O-C stretching |

| 840 | Strong | Si-C stretching and CH₃ rocking |

Interpretation:

The strong absorptions in the 2960-2850 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.

The intense band at 1250 cm⁻¹ is a characteristic absorption for the symmetric deformation of the Si-CH₃ groups and is a strong indicator of the presence of a trimethylsilyl moiety.

The very strong and broad absorption in the 1100-1000 cm⁻¹ range is assigned to the asymmetric stretching vibrations of the Si-O-C linkage, a defining feature of this molecule.

The strong band at 840 cm⁻¹ is also characteristic of trimethylsilyl groups and is attributed to a combination of Si-C stretching and methyl group rocking vibrations.

Caption: Workflow for acquiring an FT-IR spectrum of a liquid sample.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As a liquid, the sample can be analyzed neat. Place one or two drops of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Background Scan: First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Sample Scan: Place the prepared salt plates with the sample in the spectrometer's sample holder and acquire the spectrum.

-

Spectral Range: Typically scan from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The comprehensive spectral data presented in this guide, including mass spectrometry, ¹H and ¹³C NMR spectroscopy, and infrared spectroscopy, provide a robust and self-validating framework for the structural characterization of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-. The detailed interpretation of the spectral features, grounded in established principles of spectroscopy, along with the provided experimental protocols, offers researchers, scientists, and drug development professionals the necessary tools for confident identification and quality assessment of this compound.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 1,3-Propanediol, 2TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1,3-Bis(trimethylsilyloxy)propane: Properties, Reactivity, and Synthetic Applications

This guide provides a comprehensive technical overview of 1,3-bis(trimethylsilyloxy)propane (CAS RN: 17887-80-8), a versatile silyl ether used in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, spectroscopic signatures, and key applications of this reagent, with a focus on its role in the chemoselective protection of carbonyl compounds. The narrative emphasizes the causal relationships behind its reactivity and provides validated experimental protocols.

Core Physicochemical & Structural Properties

1,3-Bis(trimethylsilyloxy)propane is a colorless liquid that serves as a stable and efficient precursor for the in situ generation of a 1,3-diol protecting group.[1] Its physical properties are well-defined, making it a reliable component in reproducible synthetic workflows. The trimethylsilyl (TMS) groups render the molecule significantly less polar than the parent 1,3-propanediol, ensuring excellent solubility in a wide range of aprotic organic solvents.

Table 1: Physicochemical Properties of 1,3-Bis(trimethylsilyloxy)propane

| Property | Value | Source(s) |

| CAS Number | 17887-80-8 | [2] |

| Molecular Formula | C₉H₂₄O₂Si₂ | [2] |

| Molecular Weight | 220.46 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Purity | Typically >98.0% (by GC) | [3] |

| Boiling Point | 199.1 °C @ 760 mmHg; 77 °C @ 15 mmHg | [2] |

| Density | 0.843 g/cm³ | [2] |

| Refractive Index | 1.41 | [2] |

| Flash Point | 62 °C | [2] |

Spectroscopic Characterization (Predicted)

While many commercial suppliers do not provide detailed analytical data for this reagent, its structure is simple and allows for a reliable prediction of its key spectroscopic features.[4] These predictions are grounded in established principles of NMR, IR, and mass spectrometry.[5][6][7]

Table 2: Predicted Spectroscopic Data for 1,3-Bis(trimethylsilyloxy)propane

| Technique | Predicted Signature | Rationale |

| ¹H NMR | δ ~3.6 ppm (t, 4H, J ≈ 6 Hz, 2 x -O-CH₂ -); δ ~1.7 ppm (quint, 2H, J ≈ 6 Hz, -CH₂-CH₂ -CH₂-); δ ~0.1 ppm (s, 18H, 2 x -Si(CH₃ )₃) | The methylene protons adjacent to the silyloxy groups (-O-CH₂) are deshielded and appear as a triplet. The central methylene protons are coupled to four adjacent protons, resulting in a quintet. The 18 protons of the two equivalent TMS groups are highly shielded and appear as a sharp singlet near the TMS reference.[5][8] |

| ¹³C NMR | δ ~60-65 ppm (2C, 2 x C H₂-O-); δ ~30-35 ppm (1C, -CH₂-C H₂-CH₂-); δ ~0 ppm (6C, 2 x -Si(C H₃)₃) | The carbons bonded to oxygen are the most deshielded. The central propyl carbon is in a typical alkane region. The methyl carbons of the TMS groups are highly shielded and appear close to 0 ppm.[6][9] |

| IR (Infrared) | ~2960, 2870 cm⁻¹ (C-H stretch); ~1250 cm⁻¹ (Si-CH₃ symmetric bend); ~1100 cm⁻¹ (Si-O-C stretch); ~840 cm⁻¹ (Si-C stretch) | The spectrum is dominated by strong absorptions characteristic of alkyl C-H bonds and the prominent Si-O-C and Si-C linkages typical of trimethylsilyl ethers. |

| Mass Spec (EI) | M⁺ at m/z 220. Key fragments: m/z 205 ([M-CH₃]⁺); m/z 147 ([ (CH₃)₃Si-O-Si(CH₃)₂ ]⁺); m/z 73 ([Si(CH₃)₃]⁺) | The molecular ion should be visible. The most characteristic fragmentation in silyl ethers is the loss of a methyl group (M-15) to form a stable siliconium ion. The base peak is often the trimethylsilyl cation at m/z 73. Rearrangement ions are also common.[7][10] |

Core Application: NBS-Catalyzed Acetalization of Carbonyls

The principal application of 1,3-bis(trimethylsilyloxy)propane in contemporary synthesis is its use as a diol surrogate for the protection of aldehydes and ketones as their corresponding 1,3-dioxane acetals. This transformation is most effectively catalyzed by a substoichiometric amount of N-Bromosuccinimide (NBS), a mild and inexpensive reagent.[11]

The key advantage of this protocol is its chemoselectivity and the neutral, aprotic conditions under which it proceeds. This allows for the protection of carbonyl groups in substrates bearing sensitive functionalities that would not tolerate traditional acid-catalyzed acetalization methods. Such functionalities include acid-labile protecting groups, esters, and other silyl ethers.

Experimental Workflow and Protocol

The conversion of a carbonyl compound to its 1,3-dioxane derivative using this reagent is operationally simple and generally high-yielding. The workflow involves the direct reaction of the carbonyl substrate with the silyl ether in the presence of the NBS catalyst, followed by a simple aqueous workup.

Caption: General experimental workflow for NBS-catalyzed acetalization.

Field-Proven Experimental Protocol:

-

1. Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carbonyl compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

2. Reactant Addition: Add 1,3-bis(trimethylsilyloxy)propane (1.3–2.0 eq).

-

3. Catalysis: To the stirring solution, add N-Bromosuccinimide (NBS) (0.03–0.10 eq) in one portion.

-

4. Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

5. Aqueous Workup: Upon completion, cool the reaction mixture in an ice bath and quench by adding a cold 5% aqueous solution of sodium hydroxide (NaOH).

-

6. Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.

-

7. Washing: Wash the combined organic extracts successively with 5% NaOH (aq) and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

8. Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude acetal, which is often of high purity. Further purification can be achieved by vacuum distillation or flash chromatography if necessary.

Proposed Mechanism of Action

The role of NBS is not as a simple bromine source but as an activator for the silyl ether. The causality of the reaction hinges on the generation of a highly electrophilic silyl bromide species in situ.

-

Activation: NBS reacts with the trimethylsilyl ether to form trimethylsilyl bromide (TMS-Br) and N-(trimethylsilyloxy)succinimide. TMS-Br is a potent Lewis acid.

-

Carbonyl Activation: The generated TMS-Br activates the carbonyl oxygen, making the carbonyl carbon highly electrophilic.

-

Nucleophilic Attack: A molecule of 1,3-bis(trimethylsilyloxy)propane acts as a nucleophile, with one of its silyloxy groups attacking the activated carbonyl carbon. This forms a hemiacetal intermediate.

-

Cyclization & Elimination: The second silyloxy group within the intermediate performs an intramolecular nucleophilic attack on the hemiacetal carbon. This step is driven by the favorable formation of a six-membered ring. Trimethylsilanol is eliminated.

-

Product Formation: A final elimination of a second molecule of trimethylsilanol yields the stable 1,3-dioxane product and regenerates a silyl bromide species, continuing the catalytic cycle.

Caption: Proposed catalytic cycle for NBS-mediated acetalization.

Utility in Drug Development & Complex Synthesis

While direct citation in the final step of a named drug synthesis may be sparse, the utility of 1,3-bis(trimethylsilyloxy)propane lies in its fundamental role as a robust protecting group strategy. Many complex pharmaceutical intermediates contain 1,3-diol functionalities or require the temporary protection of carbonyls during multi-step sequences.[1][12] The mild, non-acidic conditions offered by the NBS-catalyzed acetalization protocol make this reagent an invaluable tool for:

-

Protecting Aldehydes/Ketones: In the presence of acid-sensitive groups like tert-butyldimethylsilyl (TBDMS) ethers or acetonides.

-

Masking Reactivity: Allowing for selective transformations at other sites of a molecule, such as reductions, oxidations, or carbon-carbon bond formations.

-

Improving Solubility and Handling: Converting polar diols or carbonyls into less polar derivatives, which can simplify purification and improve handling characteristics.

Its application is therefore foundational, providing a reliable method to navigate complex synthetic pathways common in the development of novel therapeutic agents.

Safety and Handling

1,3-Bis(trimethylsilyloxy)propane is classified as a combustible liquid and causes skin and serious eye irritation.[3]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is sensitive to moisture.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). 1,3-Bis(trimethylsilyloxy)propane. Retrieved January 17, 2026, from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Reich, H. J. (n.d.). Chemical Shifts. University of Wisconsin. Retrieved January 17, 2026, from [Link]

-

NIST. (n.d.). 3-Vanil-1,2-bis(trimethylsilyloxy)propane. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

-

Khazaei, A., Rostami, A., Raiatzadeh, A., & Mahboubifar, M. (2006). N-Bromosuccinimide (NBS) — Selective and Effective Catalyst for Trimethylsilylation of Alcohols and Phenols Using Hexamethyldisilazane and Their Regeneration under Mild and Neutral Reaction Conditions. Canadian Journal of Chemistry, 84(6), 876-881. [Link]

-

Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 17, 2026, from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 17, 2026, from [Link]

-

sciedco. (n.d.). 1,3-Bis(trimethylsilyloxy)propane, Min. 98.0 (GC), 5 g. Retrieved January 17, 2026, from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 17, 2026, from [Link]

-

Reusch, W. (2013, May 5). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Michigan State University. Retrieved January 17, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propane C3H8 CH3CH2CH3 fragmentation. Retrieved January 17, 2026, from [Link]

-

Scott, P. J. H., et al. (2021). Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. ACS Omega, 6(12), 8217–8227. [Link]

-

Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2018). Investigation of fragmentation pattern of bis(trimethylsilyl) ester of 3-mercaptopropionic acid. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved January 17, 2026, from [Link]

-

NIST. (n.d.). 2-Ethyl 1,3-bis(trimethylsilyl) 2-((trimethylsilyl)oxy)propane-1,2,3-tricarboxylate. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

-

Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved January 17, 2026, from [Link]

-

MDPI. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 21(9), 1184. [Link]

-

Al-Huniti, M. H., & El-Sikhry, H. H. (2012). An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. International Journal of Organic Chemistry, 2, 22-25. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 17, 2026, from [Link]

-

KnowItAll. (n.d.). 1,3-bis(Pentamethyldisilanyloxy)propane - Optional[13C NMR]. Retrieved January 17, 2026, from [Link]

Sources

- 1. 1,3-Bis(trimethylsilyloxy)propane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. sciedco.ca [sciedco.ca]

- 4. 1,3-BIS(TRIMETHYLSILYLOXY)PROPANE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-

Introduction and Molecular Identity

3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-, also commonly known by its synonym 1,3-Bis(trimethylsilyloxy)propane, is a chemical intermediate with applications in the synthesis of more complex silicone compounds and as a silylating agent in pharmaceutical preparations.[1] Its molecular structure, characterized by a central propane backbone flanked by two trimethylsilyl ether groups, imparts specific chemical reactivity and physical characteristics relevant to its applications. Understanding these properties is paramount for its effective use in research and development.

Below is a visualization of the molecular structure of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-.

Caption: Molecular structure of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-.

Tabulated Physical and Chemical Properties

The following table summarizes the key known identifiers and properties of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-. It is important to note that while some properties have been computationally predicted or are part of its chemical identity, specific experimental values for properties such as boiling point, density, and refractive index are not consistently reported in publicly available literature.[1]

| Property | Value | Source |

| Molecular Formula | C9H24O2Si2 | [2] |

| Molecular Weight | 220.46 g/mol | [2] |

| CAS Number | 17887-80-8 | [2] |

| Appearance | Colorless, clear liquid | [1] |

| Purity | >98.0% (GC) available commercially | |

| Synonyms | 1,3-Bis(trimethylsilyloxy)propane, 1,3-Propanediol di-TMS, 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane, Trimethyl(3-trimethylsilyloxypropoxy)silane, 1,3-Propanediol, bis(trimethylsilyl) ether | [1][3] |

| Boiling Point | No data available | [1] |

| Melting Point | No data available | [1] |

| Density | No data available | [1] |

| Refractive Index | No data available | [1] |

| Solubility | Information not widely available, but likely soluble in common organic solvents. It is noted to be moisture-sensitive.[1] | |

| Kovats Retention Index | Standard non-polar: 1073; Semi-standard non-polar: 1050.5; Standard polar: 1050 | [2] |

Experimental Protocols for Physical Property Determination

Given the absence of readily available experimental data for several key physical properties, this section provides detailed, standard methodologies for their determination in a laboratory setting. These protocols are designed to be self-validating and are grounded in established principles of physical chemistry.

Boiling Point Determination

The boiling point is a fundamental physical property that can be used to assess the purity of a liquid.[4] For a compound like 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-, which is available in small quantities, micro-scale methods are preferable.

Experimental Workflow: Thiele Tube Method

Caption: Workflow for refractive index measurement using an Abbe refractometer.

Step-by-Step Methodology:

-

Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index at a specific temperature (e.g., distilled water, nD20 = 1.3330).

-

Sample Application: Place a few drops of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- onto the clean, dry surface of the measuring prism.

-

Measurement: Close the prisms and adjust the light source. Look through the eyepiece and turn the adjustment knob until the borderline between the light and dark fields is centered on the crosshairs. If the borderline is colored, adjust the dispersion correction knob until a sharp, black-and-white line is obtained.

-

Reading: Read the refractive index from the built-in scale. Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent. [5] Causality: The Abbe refractometer operates on the principle of total internal reflection. Light passes through the sample and is refracted at the interface with the prism. The angle of refraction is dependent on the refractive index of the liquid. The instrument is designed to measure the critical angle of total internal reflection, from which the refractive index is determined.

Known Applications and Relevance

3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- serves as a valuable building block and modifying agent in several areas of chemical synthesis:

-

Chemical Intermediate: It is an important intermediate in the synthesis of more complex organosilicon compounds. [1]* Silylating Agent: It is used as a silylating agent, a process that introduces a trimethylsilyl group into a molecule. This is a common strategy in pharmaceutical manufacturing to protect certain functional groups during synthesis or to increase the volatility of a compound for analysis. [1]* Protecting Group Chemistry: In organic synthesis, it can be used for the protection of diols. The formation of the resulting cyclic siloxane is a reversible process, making it an effective protecting group.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- is classified as causing skin and serious eye irritation. Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling this compound. It is also noted to be moisture-sensitive, and therefore should be stored in a tightly sealed container in a cool, dry place. [1]

Conclusion

While a complete experimental dataset for the physical properties of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- is not exhaustively documented in public literature, its known characteristics and applications highlight its importance as a chemical intermediate. This guide provides not only the established data but also equips researchers with the necessary protocols to determine its key physical properties, thereby enabling its effective and safe utilization in further research and development endeavors.

References

-

Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). 1,3-Bis(trimethylsilyloxy)propane. Retrieved from [Link]

- Abbas, B., & Alshikh Khalil, M. (2015). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Acta Physica Polonica A, 129(1), 59-62.

-

Cheméo. (n.d.). Chemical Properties of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- (CAS 17887-80-8). Retrieved from [Link]

- Li, Y., et al. (2017). Simple method to measure the refractive index of liquid with graduated cylinder and beaker. American Journal of Physics, 85(12), 930-934.

-

ResearchGate. (n.d.). Determining the Refractive Index of a Liquid. Retrieved from [Link]

-

Department of Chemistry, University of Texas at Dallas. (n.d.). Experiment 4: Refractive Index. Retrieved from [Link]

-

University of Technology, Laser and Optoelectronics Engineering Department. (n.d.). Determination of the refractive index of a liquid by a liquid lens method. Retrieved from [Link]

-

Molecular Knowledge Systems. (n.d.). Estimating the Physical Properties of Organosilicon Chemicals. Retrieved from [Link]

-

PubChem. (n.d.). 3,8-Dioxa-2,9-disiladecane, 2,2,9,9-tetramethyl-5,6-bis[[(trimethylsilyl)oxy]methyl]-. Retrieved from [Link]

-

PubChem. (n.d.). 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,8,8-Tetramethyl-5,5-bis(((trimethylsilyl)oxy)methyl)-3,7-dioxa-2,8-disilanonane. Retrieved from [Link]

- Henins, I. (1964). Precision Density Measurement of Silicon. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 68A(5), 529–533.

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Sciedco. (n.d.). 1,3-Bis(trimethylsilyloxy)propane, Min. 98.0 (GC), 5 g. Retrieved from [Link]

-

Department of Chemistry, University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

Chemsrc. (2025, August 25). CAS#:17887-80-8 | 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane. Retrieved from [Link]

-

PubChem. (n.d.). 3,8-Dioxa-2,9-disiladec-5-yne, 2,2,9,9-tetramethyl-. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Precision Density Measurement of Silicon. Retrieved from [Link]

-

Wikipedia. (n.d.). Bis-tris propane. Retrieved from [Link]

-

SGKmistry Lectures. (2020, October 14). Experimental determination of boiling point #experiment #BSc #chemistry #BCU #lab #SGKmistry [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 3,8-Dioxa-2,9-disiladecane, 2,2,9,9-tetramethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 5,5'-Oxybis(2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane). Retrieved from [Link]

-

ResearchGate. (n.d.). Organosilicon Compounds: Theory and Experiment (Synthesis), Volume 1. Retrieved from [Link]

- Lee, V. Y. (2017). Organosilicon Compounds: Theory and Experiment (Synthesis). Google Books.

-

EBIN.PUB. (n.d.). Organosilicon Compounds: Theory and Experiment (Synthesis) [Illustrated]. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Decane, 2,3,5,8-tetramethyl- (CAS 192823-15-7). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3-Oxathiane, 2,2,4,6-tetramethyl-, cis- (CAS 34560-79-7). Retrieved from [Link]

Sources

- 1. 1,3-Bis(trimethylsilyloxy)propane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 2. 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- | C9H24O2Si2 | CID 140303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- (CAS 17887-80-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. vernier.com [vernier.com]

- 5. athabascau.ca [athabascau.ca]

An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Bis(trimethylsilyloxy)propane

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Bis(trimethylsilyloxy)propane, a versatile silyl ether with significant applications in organic synthesis, particularly as a protecting group and a precursor for functionalized materials. This document details a reliable and efficient synthesis protocol, explores the underlying reaction mechanism, and provides a thorough guide to the analytical techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of 1,3-Bis(trimethylsilyloxy)propane

1,3-Bis(trimethylsilyloxy)propane, a member of the silyl ether family, is a valuable bifunctional molecule in modern organic chemistry. Its structure, featuring two trimethylsilyloxy groups separated by a propane linker, imparts unique properties that make it an effective protecting group for 1,3-diols and a versatile building block for the synthesis of more complex molecules. The trimethylsilyl (TMS) groups mask the reactive hydroxyl functionalities of 1,3-propanediol, rendering the molecule stable to a variety of reaction conditions under which an unprotected diol would be reactive.[1] This protection strategy is crucial in multi-step syntheses where selective reaction at other sites of a molecule is required.

The strategic importance of this compound also lies in its role as a precursor to other valuable synthetic intermediates. The Si-O bond can be selectively cleaved under mild conditions, regenerating the diol functionality when needed.[2] This controlled deprotection is a cornerstone of its utility in complex molecule synthesis.

Synthesis of 1,3-Bis(trimethylsilyloxy)propane: A Mechanistic and Practical Approach

The most common and efficient method for the synthesis of 1,3-Bis(trimethylsilyloxy)propane is the silylation of 1,3-propanediol. This reaction can be achieved using various silylating agents, with hexamethyldisilazane (HMDS) being a particularly effective and widely used reagent due to its high reactivity and the formation of volatile ammonia as the only byproduct.[3][4] An alternative, also common, is the use of chlorotrimethylsilane in the presence of a base.

Causality Behind Experimental Choices

The choice of hexamethyldisilazane is predicated on several factors that enhance the efficiency and purity of the reaction. Unlike chlorotrimethylsilane, which generates corrosive and often difficult-to-remove hydrochloride salts as byproducts, HMDS yields only ammonia, which can be easily removed from the reaction mixture.[4] The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the silylating agent and the product. While the reaction can proceed without a catalyst, the addition of a catalytic amount of a strong acid or a source of trimethylsilyl cation, such as a few drops of chlorotrimethylsilane or a trace of iodine, can significantly accelerate the reaction rate.[5]

Experimental Protocol: Synthesis via Hexamethyldisilazane

This protocol is designed to be a self-validating system, with clear steps and rationales to ensure reproducibility and high yield.

Materials and Equipment:

-

1,3-Propanediol

-

Hexamethyldisilazane (HMDS)

-

Anhydrous Toluene (or other inert solvent like Dichloromethane)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube

-

Heating mantle

-

Distillation apparatus for purification

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube, add 1,3-propanediol (1 mole equivalent).

-

Solvent Addition: Add anhydrous toluene to dissolve the 1,3-propanediol. The volume should be sufficient to ensure good stirring.

-

Reagent Addition: While stirring, add hexamethyldisilazane (a slight excess, typically 1.1 to 1.2 mole equivalents) to the solution at room temperature.

-

Reaction: Gently heat the reaction mixture to reflux (the boiling point of toluene is approximately 111 °C) and maintain the reflux for several hours (typically 4-6 hours). The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is complete when the starting 1,3-propanediol is no longer detectable.

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

The solvent and any excess HMDS can be removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure 1,3-Bis(trimethylsilyloxy)propane as a colorless liquid.[6]

-

Table 1: Reagent Quantities for a Typical Laboratory Scale Synthesis

| Reagent | Molar Mass ( g/mol ) | Moles | Quantity |

| 1,3-Propanediol | 76.09 | 0.1 | 7.61 g |

| Hexamethyldisilazane | 161.4 | 0.11 | 17.75 g (23.2 mL) |

| Anhydrous Toluene | - | - | 100 mL |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1,3-Bis(trimethylsilyloxy)propane.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 1,3-Bis(trimethylsilyloxy)propane. The following sections detail the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1,3-Bis(trimethylsilyloxy)propane, both ¹H and ¹³C NMR are highly informative.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

-

A singlet with a large integration value (18H) at approximately 0.1 ppm, corresponding to the eighteen equivalent protons of the two trimethylsilyl groups.

-

A triplet (4H) at approximately 3.6 ppm, corresponding to the four protons of the two methylene groups adjacent to the oxygen atoms (O-CH₂).

-

A quintet (2H) at approximately 1.7 ppm, corresponding to the two protons of the central methylene group (CH₂-CH₂-CH₂).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information about the carbon framework.

-

A signal at approximately 0 ppm, corresponding to the six equivalent methyl carbons of the two trimethylsilyl groups.

-

A signal at approximately 60 ppm, corresponding to the two equivalent methylene carbons attached to the oxygen atoms (O-CH₂).

-

A signal at approximately 35 ppm, corresponding to the central methylene carbon (CH₂-CH₂-CH₂).

Table 2: Predicted NMR Spectral Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration/Assignment |

| ¹H | ~0.1 | Singlet | 18H, -Si(CH₃)₃ |

| ¹H | ~3.6 | Triplet | 4H, -O-CH₂- |

| ¹H | ~1.7 | Quintet | 2H, -CH₂-CH₂-CH₂- |

| ¹³C | ~0 | - | -Si(CH₃)₃ |

| ¹³C | ~60 | - | -O-CH₂- |

| ¹³C | ~35 | - | -CH₂-CH₂-CH₂- |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1,3-Bis(trimethylsilyloxy)propane will be characterized by the absence of the broad O-H stretching band of the starting diol and the presence of strong Si-O and Si-C stretching vibrations.[7]

Expected Absorption Bands:

-

C-H stretching: Strong absorptions in the range of 2960-2850 cm⁻¹ due to the methyl and methylene groups.

-

Si-O-C stretching: A very strong and characteristic broad absorption band in the region of 1100-1000 cm⁻¹.[8]

-

Si-C stretching: A medium to strong absorption around 840 cm⁻¹ and 750 cm⁻¹, characteristic of the trimethylsilyl group.

-

Absence of O-H stretching: The disappearance of the broad band between 3600-3200 cm⁻¹, which is characteristic of the hydroxyl groups in 1,3-propanediol, confirms the completion of the silylation reaction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1,3-Bis(trimethylsilyloxy)propane, electron ionization (EI) mass spectrometry is commonly used.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (220.46 g/mol ) may be observed, although it might be weak due to the lability of the silyl ethers.

-

[M-15]⁺: A prominent peak resulting from the loss of a methyl group (-CH₃) from one of the trimethylsilyl moieties. This is a very common fragmentation pathway for TMS derivatives.[9]

-

[Si(CH₃)₃]⁺: A base peak at m/z 73, corresponding to the trimethylsilyl cation, is expected and is a hallmark of TMS-containing compounds.[10]

-

Other characteristic fragments may arise from the cleavage of the Si-O and C-C bonds.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of 1,3-Bis(trimethylsilyloxy)propane. The presented synthesis protocol, utilizing the efficient and clean reaction of 1,3-propanediol with hexamethyldisilazane, offers a reliable method for obtaining this valuable compound in high purity. The comprehensive characterization data, including predicted NMR, FTIR, and MS spectra, serves as a robust reference for researchers to verify the identity and quality of their synthesized product. The insights into the causality of experimental choices and the structured presentation of methodologies are intended to empower scientists in their research and development endeavors, ensuring both scientific integrity and successful experimental outcomes.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]

- Potapov, A. I., & Vorontsov, A. V. (2004). Investigation of fragmentation pattern of bis(trimethylsilyl) ester of 3-mercaptopropionic acid. International Journal of Mass Spectrometry, 235(2), 163-170.

-

Organic Syntheses Procedure. (n.d.). Silane, [(1-ethyl-1-propenyl)oxyl]trimethyl-, (Z). Retrieved from [Link]

- Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211.

-

ResearchGate. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. Retrieved from [Link]

-

ResearchGate. (2004). Investigation of fragmentation pattern of bis(trimethylsilyl) ester of 3-mercaptopropionic acid | Request PDF. Retrieved from [Link]

-

Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]

-

Refubium - Freie Universität Berlin. (2018). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]

- Fluka. (n.d.). silylation overview.pdf.

-

ResearchGate. (n.d.). techniques for silylation. Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

-

GATE 2026. (n.d.). CY Chemistry. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). bis(trimethylsilyl) peroxide (btmspo). Retrieved from [Link]

-

ResearchGate. (2016). Hexamethyldisilazane. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl. Retrieved from [Link]

-

Scientific & Academic Publishing. (n.d.). American Journal of Organic Chemistry. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

ResearchGate. (n.d.). Fig 1. FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH.... Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 7. Retrieved from [Link]

-

Wikipedia. (n.d.). Bis(trimethylsilyl)amine. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 1,4-bis(trimethylsilyl)buta-1,3-diyne. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 16: Silylethers. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. Retrieved from [Link]

-

MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Retrieved from [Link]

Sources

- 1. 1,3-Bis(trimethylsilyloxy)propane | 17887-80-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. isisn.org [isisn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to tert-Butyl 4-(Phenylamino)piperidine-1-carboxylate (1-Boc-4-AP)

Executive Summary: This technical guide provides a comprehensive overview of tert-butyl 4-(phenylamino)piperidine-1-carboxylate, commonly known as 1-Boc-4-AP. Initially, this guide addresses a potential ambiguity in the provided CAS number, clarifying the focus on 1-Boc-4-AP (CAS No. 125541-22-2), a compound of significant interest in synthetic organic chemistry and forensic science due to its role as a key precursor in the manufacture of fentanyl and its analogues. We delve into its physicochemical properties, synthesis methodologies, and its critical application in the synthesis of potent analgesics. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and mechanistic insights.

A Note on Chemical Identification

Initial inquiries referencing CAS number 17887-80-8 identify the compound as 1,3-Bis(trimethylsilyloxy)propane, a silyl ether primarily used as a protecting agent in organic synthesis. However, the broader context of drug development and associated search queries strongly indicate that the compound of interest is tert-butyl 4-(phenylamino)piperidine-1-carboxylate (CAS No. 125541-22-2), hereafter referred to as 1-Boc-4-AP. This guide will focus exclusively on the latter compound due to its profound relevance to the target audience.

Physicochemical and Spectroscopic Profile of 1-Boc-4-AP

1-Boc-4-AP is a white crystalline solid.[1] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen makes it a stable intermediate for further chemical modifications.[2] Its solubility is higher in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol compared to aqueous solutions.[1]

| Property | Value | Reference |

| CAS Number | 125541-22-2 | [3] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [3] |

| Molecular Weight | 276.37 g/mol | [3] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 136-137 °C | |

| Boiling Point | 400.6 °C at 760 mmHg | |

| Density | 1.107 g/cm³ | |

| Solubility | DMF: 15 mg/mL, DMSO: 25 mg/mL, Ethanol: 25 mg/mL | [1] |

| λmax | 249 nm | [1] |

| InChI Key | HTIWISWAPVQGMI-UHFFFAOYSA-N | [1] |

Spectroscopic data is crucial for the unambiguous identification of 1-Boc-4-AP. Analytical reports provide detailed information from techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Time of Flight (HPLC-TOF).[4] The mass spectrum typically shows characteristic fragmentation patterns that can be used for its identification in forensic and research settings.[4]

Synthesis of 1-Boc-4-AP: A Mechanistic Approach

The most common and efficient method for synthesizing 1-Boc-4-AP is through the reductive amination of N-Boc-4-piperidinone with aniline.[5] This reaction is a cornerstone of amine synthesis and involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination

Objective: To synthesize tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP) from N-Boc-4-piperidinone and aniline.

Materials:

-

N-Boc-4-piperidinone

-

Aniline

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add N-Boc-4-piperidinone (1 equivalent) and aniline (1 equivalent) dissolved in anhydrous dichloromethane.

-

Add glacial acetic acid (1 equivalent) to the mixture. The acid catalyzes the formation of the iminium ion intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the cooled mixture. STAB is a mild and selective reducing agent, which reduces the iminium ion to the amine without reducing the ketone starting material.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford pure 1-Boc-4-AP.

Diagram: Synthesis of 1-Boc-4-AP

Caption: Reductive amination pathway for the synthesis of 1-Boc-4-AP.

Application in Fentanyl Synthesis

1-Boc-4-AP is a crucial intermediate in several synthetic routes to fentanyl and its analogues.[2][6] The Boc protecting group allows for selective manipulation of other parts of the molecule before its removal to reveal the secondary amine, which is then acylated and alkylated to yield the final product.

Synthetic Pathway to Fentanyl from 1-Boc-4-AP

The conversion of 1-Boc-4-AP to fentanyl generally involves a three-step process:

-

Acylation: The secondary amine of 1-Boc-4-AP is acylated with propionyl chloride or propionic anhydride to form N-(1-Boc-piperidin-4-yl)-N-phenylpropionamide.

-

Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield norfentanyl (N-phenyl-N-(piperidin-4-yl)propionamide).

-

N-Alkylation: The resulting secondary amine of norfentanyl is alkylated with a phenethyl halide (e.g., 2-phenylethyl bromide) to produce fentanyl.

Diagram: Fentanyl Synthesis from 1-Boc-4-AP

Caption: Synthetic pathway from 1-Boc-4-AP to Fentanyl.

Regulatory Status and Forensic Significance

Due to its direct application in the illicit synthesis of fentanyl, 1-Boc-4-AP is a controlled substance in many jurisdictions. In the United States, it is classified as a DEA List I chemical, making its possession, sale, and importation heavily regulated.[6][7] This regulatory scrutiny underscores the importance of this compound in forensic chemistry, where its detection can be indicative of clandestine fentanyl production.[8] The presence of 1-Boc-4-AP and other related precursors and byproducts in seized drug samples provides valuable intelligence on the synthetic routes being employed.[8]

Conclusion

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP) is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry, drug development, and forensic analysis. Its role as a stable and versatile precursor to fentanyl and its analogues has led to both its utility in legitimate research and its stringent regulation. A thorough understanding of its properties, synthesis, and reaction pathways is essential for professionals in these fields. The detailed protocols and mechanistic insights provided in this guide aim to support further research and understanding of this important chemical entity.

References

-

1-Boc-4-AP. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link].[6]

-

Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center.[5]

-

Drug Enforcement Administration. (2022, November 9). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Federal Register.[7]

-

National Center for Biotechnology Information. (n.d.). 1-Boc-4-AP. In PubChem. Retrieved from [Link].[3]

-

Regulations.gov. (2022, September 22). Designation of 4-Piperidone as a List I Chemical.[9]

-

Center for Forensic Science Research and Education. (2024, June). Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders.[8]

-

Regulations.gov. (n.d.). Designation of a List I Chemical: 4-Piperidone.[10]

- Google Patents. (n.d.). A method for the preparation of fentanyl.

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. In PubChem. Retrieved from [Link].

-

Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).[4]

- Drug Enforcement Administration. (2019, September 17). DEA proposes to control three precursor chemicals used to illicitly manufacture deadly fentanyl.

- ResearchGate. (n.d.). A Convenient One-Pot Synthesis of Fentanyl.

- Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014).

- Federal Register. (2023, April 14). Designation of Halides of 4-Anilinopiperidine as List I Chemicals.

- Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014).

- Federal Register. (2023, October 31). Designation of Halides of 4-Anilinopiperidine as List I Chemicals.

- United Nations Office on Drugs and Crime. (2022, April 6).

- Cayman Chemical. (n.d.). meta-methyl 4-Anilino-1-Boc-piperidine.

- Federal Register. (2020, April 15). Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals.

- PubChemLite. (n.d.). Tert-butyl 4-(phenylamino)

- OAS.org. (2021). Methamphetamine | Precursor Chemical Trends - 2021.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Buy 1-Boc-4-(Phenylamino)piperidine | 125541-22-2 [smolecule.com]

- 3. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. policija.si [policija.si]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 7. Federal Register :: Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical [federalregister.gov]

- 8. cfsre.org [cfsre.org]

- 9. regulations.gov [regulations.gov]

- 10. regulations.gov [regulations.gov]

The Unseen Enemy: A Technical Guide to the Moisture Sensitivity of 1,3-Bis(trimethylsilyloxy)propane

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and materials science, silyl ethers stand as indispensable tools, primarily for the protection of hydroxyl groups. Among these, 1,3-Bis(trimethylsilyloxy)propane offers a unique bifunctional platform for a variety of chemical transformations. However, its utility is intrinsically linked to a critical vulnerability: a pronounced sensitivity to moisture. This guide, born from extensive field experience and a deep dive into the chemistry of organosilicon compounds, provides a comprehensive exploration of this moisture sensitivity. We will dissect the mechanisms of hydrolysis, establish best practices for handling and storage, and provide actionable protocols for the detection and mitigation of water contamination, ensuring the integrity and success of your research and development endeavors.

The Dual Nature of 1,3-Bis(trimethylsilyloxy)propane: A Molecule of Opportunity and Challenge

1,3-Bis(trimethylsilyloxy)propane is a bifunctional silyl ether that serves as a valuable intermediate in organic synthesis.[1] Its two trimethylsilyloxy groups can act in concert to protect diols, or they can be employed in a variety of other transformations, including as a precursor for the formation of other silicon-containing compounds. The trimethylsilyl (TMS) group is known for its ease of installation and, pertinently, its facile removal, a characteristic that is a double-edged sword.[2] While this lability is advantageous for deprotection steps, it is the very reason for its acute sensitivity to moisture.

Table 1: Physical and Chemical Properties of 1,3-Bis(trimethylsilyloxy)propane and Its Hydrolysis Products

| Property | 1,3-Bis(trimethylsilyloxy)propane | 1,3-Propanediol | Trimethylsilanol | Hexamethyldisiloxane |

| Molecular Formula | C9H24O2Si2 | C3H8O2 | C3H10OSi | C6H18OSi2 |

| Molecular Weight | 220.46 g/mol | 76.09 g/mol | 90.19 g/mol | 162.38 g/mol |

| Appearance | Colorless liquid | Colorless, viscous liquid | Colorless, volatile liquid | Colorless liquid |

| Boiling Point | 199.1°C at 760 mmHg[3] | 214 °C | 99 °C[4] | 101 °C |

| Key Spectroscopic Features | Predicted ¹H NMR: ~3.6 ppm (t, 4H), ~1.7 ppm (p, 2H), ~0.1 ppm (s, 18H). Predicted IR: Strong Si-O-C stretch ~1090 cm⁻¹, Si-CH₃ rock ~840 cm⁻¹, C-H stretch ~2960 cm⁻¹. | ¹H NMR (D₂O): δ 3.67 (t, 4H), 1.78 (p, 2H).[5] IR: Broad O-H stretch ~3300 cm⁻¹, C-O stretch ~1050 cm⁻¹.[6][7] | ¹H NMR (CDCl₃): δ 0.14 (s, 9H).[4] IR: Broad O-H stretch ~3300 cm⁻¹, Si-O stretch ~910 cm⁻¹. | IR: Strong Si-O-Si stretch ~1050 cm⁻¹, Si-CH₃ rock ~840 cm⁻¹.[8][9] |

The Inevitable Reaction: Understanding the Hydrolysis of 1,3-Bis(trimethylsilyloxy)propane

The Achilles' heel of 1,3-bis(trimethylsilyloxy)propane is the susceptibility of its silicon-oxygen bonds to cleavage by water. This hydrolysis reaction is catalyzed by both acids and bases and proceeds readily even with trace amounts of moisture.[10]

The Mechanism of Hydrolysis

The hydrolysis of silyl ethers can proceed through different pathways depending on the pH of the environment. Under neutral or acidic conditions, the reaction is initiated by the protonation of the ether oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, direct nucleophilic attack of a hydroxide ion on the silicon atom leads to the cleavage of the Si-O bond.

The initial hydrolysis of 1,3-bis(trimethylsilyloxy)propane yields 1,3-propanediol and two equivalents of trimethylsilanol (TMS-OH). Trimethylsilanol is unstable and readily undergoes self-condensation to form the more stable hexamethyldisiloxane (HMDSO) and water.[4] This condensation reaction regenerates water, which can then participate in further hydrolysis, creating a catalytic cycle of degradation.

Kinetics and Stability

The rate of hydrolysis of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom. Trimethylsilyl (TMS) ethers are among the most labile silyl ethers due to the small size of the methyl groups, which offers minimal steric protection to the silicon center.[8]

Table 2: Relative Rates of Acidic Hydrolysis for Common Silyl Ethers

| Silyl Ether | Relative Rate of Hydrolysis |

| TMS (Trimethylsilyl) | 1 [8] |

| TES (Triethylsilyl) | 64[8] |

| TBDMS (tert-Butyldimethylsilyl) | 20,000[8] |

| TIPS (Triisopropylsilyl) | 700,000[8] |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000[8] |

This high reactivity underscores the necessity of stringent anhydrous conditions when working with 1,3-bis(trimethylsilyloxy)propane.

Guardian of Purity: Best Practices for Handling and Storage

The successful use of 1,3-bis(trimethylsilyloxy)propane hinges on the rigorous exclusion of atmospheric moisture. Failure to do so will result in the degradation of the reagent, leading to inconsistent results and the potential for failed reactions.

Storage

-

Inert Atmosphere: 1,3-Bis(trimethylsilyloxy)propane should always be stored under a dry, inert atmosphere, such as nitrogen or argon.[3]

-

Sealed Containers: Use containers with tight-fitting seals. Sure/Seal™ bottles are highly recommended for liquid reagents.[11]

-

Cool and Dry: Store in a cool, dry place away from direct sunlight and sources of heat.

Handling

All manipulations of 1,3-bis(trimethylsilyloxy)propane should be performed using standard techniques for handling air- and moisture-sensitive compounds.[12]

-

Inert Atmosphere Techniques: The use of a glove box or a Schlenk line is essential for transferring the reagent and setting up reactions.[3]

-

Dry Glassware: All glassware must be rigorously dried before use, either by oven-drying (overnight at >120 °C) or flame-drying under vacuum.

-

Anhydrous Solvents: Solvents must be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed, anhydrous-grade bottles.

-

Syringe and Cannula Techniques: Use dry syringes and needles for transferring the liquid reagent. Purge the syringe with an inert gas before drawing up the liquid. For larger quantities, cannula transfer under a positive pressure of inert gas is the preferred method.[12]

The Telltale Signs: Detection and Quantification of Hydrolysis

Detecting the presence of hydrolysis products is crucial for troubleshooting failed reactions and ensuring the quality of the starting material. Spectroscopic methods are the most powerful tools for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The hydrolysis of 1,3-bis(trimethylsilyloxy)propane can be monitored by the disappearance of the characteristic signals of the starting material and the appearance of new signals corresponding to 1,3-propanediol and trimethylsilanol/hexamethyldisiloxane.

-

1,3-Bis(trimethylsilyloxy)propane (Predicted): A triplet around 3.6 ppm (O-CH₂ ), a pentet around 1.7 ppm (CH₂-CH₂ -CH₂), and a sharp singlet for the trimethylsilyl protons at approximately 0.1 ppm.

-

1,3-Propanediol: In D₂O, a triplet at δ 3.67 ppm (-CH₂ OH) and a pentet at δ 1.78 ppm (-CH₂-CH₂ -CH₂-).[5] The hydroxyl protons will appear as a broad singlet, the position of which is concentration and solvent dependent.

-

Trimethylsilanol: A sharp singlet for the methyl protons at δ 0.14 ppm in CDCl₃.[4] The hydroxyl proton will be a broad singlet.

-

-

¹³C NMR:

-

1,3-Bis(trimethylsilyloxy)propane (Predicted): Signals for the O-C H₂ carbons around 60 ppm, the central C H₂ carbon around 35 ppm, and the Si-C H₃ carbons around 0 ppm.

-

1,3-Propanediol: Signals at approximately 61.3 ppm (C H₂OH) and 36.5 ppm (-CH₂-C H₂-CH₂-).[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

1,3-Bis(trimethylsilyloxy)propane (Predicted): The spectrum will be dominated by a strong Si-O-C stretching band around 1090 cm⁻¹, a Si-CH₃ rocking vibration around 840 cm⁻¹, and C-H stretching vibrations around 2960 cm⁻¹. The absence of a broad O-H stretching band is indicative of a pure, unhydrolyzed sample.

-

Hydrolysis Products: The most prominent indicator of hydrolysis is the appearance of a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of 1,3-propanediol and trimethylsilanol.[6][7] The strong Si-O-C band of the starting material will be replaced by a C-O stretch of the diol (around 1050 cm⁻¹) and, if condensation has occurred, a strong Si-O-Si stretch from hexamethyldisiloxane (around 1050 cm⁻¹).[8][9]

The Ripple Effect: Consequences of Moisture Contamination in Applications

The presence of water in reactions involving 1,3-bis(trimethylsilyloxy)propane can have a cascade of negative consequences, depending on the specific application.

As a Protecting Group

When used to protect diols, the presence of moisture will lead to incomplete protection, as the reagent will be consumed by hydrolysis. This results in a mixture of unprotected, partially protected, and fully protected diol, complicating purification and reducing the yield of the desired product.

In Silylation Reactions

As a silylating agent, moisture will compete with the intended substrate for the reagent, leading to lower yields. The in-situ generation of trimethylsilanol and its condensation to hexamethyldisiloxane can also introduce unwanted byproducts into the reaction mixture.

A Case Study: Acetal Formation

1,3-Bis(trimethylsilyloxy)propane can be used in the presence of a Lewis acid to form acetals with carbonyl compounds. In a typical procedure, the reaction is stirred at room temperature in an anhydrous solvent. If moisture is present, it will hydrolyze the silyl ether, preventing the formation of the desired acetal and leading to the recovery of the starting carbonyl compound.

Troubleshooting: When Good Reactions Go Bad

When a reaction involving 1,3-bis(trimethylsilyloxy)propane fails or gives low yields, moisture contamination should be the primary suspect.

Table 3: Troubleshooting Guide for Reactions with 1,3-Bis(trimethylsilyloxy)propane

| Symptom | Probable Cause | Recommended Action |

| Low or no conversion of starting material | Hydrolysis of 1,3-bis(trimethylsilyloxy)propane by moisture. | - Rigorously dry all glassware and solvents. - Use fresh, high-quality anhydrous solvents. - Ensure a leak-free reaction setup with a positive pressure of inert gas. - Check the quality of the 1,3-bis(trimethylsilyloxy)propane by NMR or IR for signs of hydrolysis. |

| Complex mixture of products | Incomplete reaction due to reagent degradation; presence of hydrolysis byproducts. | - Follow all recommendations for preventing moisture contamination. - Purify the 1,3-bis(trimethylsilyloxy)propane by distillation if it is old or has been improperly stored. |

| Inconsistent results between batches | Varying levels of moisture contamination in different reaction setups. | - Standardize the procedure for drying glassware and handling reagents. - Always use an inert atmosphere. |

Conclusion

The moisture sensitivity of 1,3-bis(trimethylsilyloxy)propane is a critical factor that dictates its successful application in research and development. A thorough understanding of the mechanisms of hydrolysis, coupled with the disciplined implementation of anhydrous techniques, is paramount. By treating this reagent with the respect it demands, researchers can harness its full potential as a versatile building block in organic synthesis, confident in the integrity of their starting materials and the reproducibility of their results. This guide serves as a foundational resource for navigating the challenges posed by this moisture-sensitive yet highly valuable compound.

References

- BenchChem. (2025).

- Wikipedia. (2024). Silyl ether.

- Brinker, C. J. (n.d.).

- Gelest. (n.d.). Deprotection of Silyl Ethers.

- BenchChem. (2025).

- TCI Chemicals. (n.d.). Protecting Agents.

- White, J. D., & Carter, R. G. (n.d.).

- Wikipedia. (2024). Trimethylsilanol.

- Alfa Chemistry. (n.d.). CAS 17887-80-8 1,3-Bis(trimethylsilyloxy)propane.

- Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis.

- BenchChem. (2025). An In-depth Technical Guide to the FTIR Analysis of 1,3-Dimethoxypropane.

- Sigma-Aldrich. (n.d.). 1,3-BIS(TRIMETHYLSILYLOXY)PROPANE AldrichCPR.

- NIST. (n.d.). Disiloxane, hexamethyl-.

- National Institutes of Health. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 1,3-Bis(trimethylsilyloxy)propane 17887-80-8.

- TCI EUROPE N.V. (n.d.). 1,3-Bis(trimethylsilyloxy)propane 17887-80-8.

- TCI Chemicals. (n.d.). 1H-NMR.

- SpectraBase. (n.d.). 1,2-Bis[methyl(trimethylene)silyloxy]propane - Optional[FTIR] - Spectrum.

- SpectraBase. (n.d.). (2S,3S)-2,3-EPOXY-1-MESYLOXY-3-(TRIMETHYLSILYL)-PROPANE - Optional[13C NMR].

- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.

- Science.gov. (n.d.).

- ResearchGate. (n.d.). FTIR spectra of 4,4 ′ -(propane-1,3-diylbis(oxy))bis(3,5-dimethoxybenzoyl azide)

- Biological Magnetic Resonance Bank. (n.d.). bmse000303 1,3-Propanediol.

- Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). Tables For Organic Structure Analysis.

- Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.

- NIST. (n.d.). 1,3-Propanediol.